2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Description
Triazolopyrimidine Core as Purine Analog in Medicinal Chemistry
The triazolopyrimidine core of 2-methyl-triazolo[1,5-a]pyrimidin-7-amine is isoelectronic with the purine ring system, enabling it to mimic endogenous nucleobases in molecular interactions. This structural mimicry arises from the fusion of a 1,2,4-triazole ring at the 1,5-a position of the pyrimidine moiety, creating a planar, aromatic system that closely resembles adenine and guanine. The nitrogen-rich architecture facilitates hydrogen bonding with biological targets, such as enzyme active sites and nucleic acid helices, while the methyl and amine substituents at the 2- and 7-positions modulate electronic and steric properties.
In antiviral drug design, the triazolopyrimidine scaffold has been leveraged to inhibit viral polymerases and proteases. For instance, derivatives of this core have demonstrated activity against SARS-CoV-2 by interfering with viral replication machinery, as evidenced by molecular docking studies predicting strong binding to the virus’s main protease. The compound’s ability to act as a purine bioisostere allows it to bypass metabolic pathways that degrade natural nucleosides, enhancing its pharmacokinetic stability.
| Property | Triazolopyrimidine | Purine |
|---|---|---|
| Ring System | Fused triazole-pyrimidine | Fused imidazole-pyrimidine |
| Nitrogen Atoms | 4 | 4 |
| Common Substitutions | Methyl, amine, halogens | Hydroxyl, amine, methyl |
| Metabolic Stability | High | Moderate |
This table highlights key similarities and differences between triazolopyrimidine and purine scaffolds, underscoring the former’s advantages in drug design.
Position-Specific Functionalization Patterns in Triazolo[1,5-a]Pyrimidine Derivatives
Functionalization at specific positions of the triazolopyrimidine core profoundly influences biological activity. The 2-methyl group in 2-methyl-triazolo[1,5-a]pyrimidin-7-amine enhances lipophilicity, improving membrane permeability compared to unsubstituted analogs. At the 7-position, the primary amine group serves as a hydrogen bond donor, critical for interactions with target proteins such as kinase ATP-binding pockets.
Recent synthetic advances have enabled regioselective modifications at the 5- and 6-positions of the pyrimidine ring, further expanding the compound’s applicability. For example, halogenation at these positions increases electrophilicity, facilitating covalent binding to cysteine residues in enzymes. Conversely, electron-donating groups like methoxy at the 5-position enhance π-stacking interactions with aromatic residues in protein binding sites.
The following reaction illustrates a common route to 7-amine derivatives:
Reaction: Condensation of 2-methyltriazolopyrimidine with ammonium chloride
Conditions: Ethanol, reflux, 12 hours
Yield: 85–90%
Mechanism: Nucleophilic aromatic substitution at the 7-position
This method, adapted from recent studies, highlights the accessibility of amine-functionalized triazolopyrimidines for structure-activity relationship (SAR) studies.
Bioisosteric Replacement Strategies for Nucleobase-Mimicking Pharmacophores
Bioisosteric replacement of purines with triazolopyrimidines addresses limitations such as rapid enzymatic degradation and off-target effects. The 2-methyl-triazolo[1,5-a]pyrimidin-7-amine scaffold exhibits enhanced metabolic stability due to its resistance to adenosine deaminase, a common pathway for purine catabolism. In anticancer applications, this compound’s ability to mimic ATP has been exploited to design kinase inhibitors with improved selectivity. For instance, derivatives bearing sulfonamide groups at the 7-position inhibit cyclin-dependent kinases (CDKs) by competing with ATP for binding.
In antiviral contexts, the triazolopyrimidine core disrupts viral RNA synthesis by incorporating into nascent strands, causing chain termination. Molecular dynamics simulations reveal that the 7-amine group forms stable hydrogen bonds with conserved aspartate residues in SARS-CoV-2’s RNA-dependent RNA polymerase (RdRp), mimicking the natural nucleoside triphosphate substrate.
Key Advantages of Triazolopyrimidine Bioisosteres :
- Enhanced Metabolic Stability : Reduced susceptibility to phosphorylases and deaminases compared to purines.
- Tunable Electronic Properties : Substituents modulate electron density, optimizing binding interactions.
- Synthetic Accessibility : Straightforward routes enable rapid diversification for SAR studies.
These strategies underscore the scaffold’s versatility in addressing challenges in drug discovery, from antiviral therapeutics to kinase-targeted oncology agents.
Properties
Molecular Formula |
C6H7N5 |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
2-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C6H7N5/c1-4-9-6-8-3-2-5(7)11(6)10-4/h2-3H,7H2,1H3 |
InChI Key |
LFCMHZJVIZVERH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC=NC2=N1)N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
-
Cyclocondensation : The amino group of the triazole attacks the electrophilic carbonyl of the diketone, forming a six-membered pyrimidine ring via intramolecular cyclization.
-
Regioselectivity : The position of substituents (methyl, aryl) on the pyrimidine ring depends on the diketone’s structure. For example, 1-aryl-1,3-butanediones favor 7-aryl-5-methyl products.
-
Post-functionalization : Hydrolysis of the ester group (e.g., using NaOH/EtOH) followed by chlorination (SOCl₂) generates a reactive acyl chloride intermediate, enabling further amidation or amination.
Example Protocol
-
Starting materials : 5-Amino-3-methyl-1,2,4-triazole (1.0 equiv), 1,3-butanedione (1.2 equiv)
-
Conditions : Reflux in glacial acetic acid (12 h)
Buchwald-Hartwig Amination of Chloro Derivatives
Substitution of halogen atoms (e.g., Cl) at position 7 with an amine group offers a direct route to 7-aminotriazolopyrimidines. Traditional nucleophilic substitution often fails due to poor leaving-group reactivity, necessitating transition metal catalysis.
Optimization of Amination
-
Catalyst System : Pd₂(dba)₃/Xantphos with Cs₂CO₃ in toluene at 110°C enables efficient C–N coupling.
-
Chloro Precursor : 7-Chloro-5-methyl-triazolo[1,5-a]pyrimidine is synthesized via cyclocondensation followed by POCl₃-mediated chlorination.
-
Ammonia Source : NH₄OH or aqueous NH₃ under high pressure (5 atm) achieves full conversion to the primary amine.
Challenges and Solutions
-
Low Reactivity : Chloro derivatives exhibit limited electrophilicity, requiring harsh conditions.
-
Regiochemical Control : Competing reactions at other positions are mitigated by steric hindrance from the methyl group.
Three-Component Condensation for Nitro-Substituted Derivatives
A novel approach employs 3-amino-1,2,4-triazole, aldehydes, and N-methyl-1-(methylthio)-2-nitroethenamine under Brønsted acid catalysis (e.g., trichloroacetic acid) to generate nitro-functionalized triazolopyrimidines. Although this method targets nitro groups at position 6, reductive amination or hydrolysis could theoretically yield the 7-amine derivative.
Limitations
-
Positional Specificity : The nitro group predominantly occupies position 6, complicating direct access to 7-amine products.
-
Functional Group Tolerance : Strongly electron-withdrawing groups (e.g., NO₂) may hinder subsequent transformations.
Regioselective Synthesis via 3,5-Diamino-1,2,4-Triazole
Regioselectivity in triazolopyrimidine synthesis is achieved by reacting 3,5-diamino-1,2,4-triazole with unsymmetrical diketones. For example, 1-aryl-2-buten-1-ones yield 5-aryl-7-methyl derivatives, whereas 1-aryl-1,3-butanediones produce 7-aryl-5-methyl isomers.
Application to 2-Methyl Derivatives
-
Triazole Substitution : Introducing a methyl group at position 3 of the triazole (via pre-functionalized starting materials) ensures its retention in the final product.
-
Solvent Effects : Polar aprotic solvents (DMF, NMP) enhance reaction rates and regioselectivity.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, where different substituents replace the existing groups on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and pressures to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound.
Scientific Research Applications
Neurodegenerative Diseases
Recent studies have highlighted the potential of 2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine derivatives as therapeutic agents for neurodegenerative diseases such as Alzheimer's disease. These compounds are known to stabilize microtubules by interacting with specific binding sites on tubulin heterodimers. Research indicates that these interactions can normalize microtubule dynamics, which is crucial for neuronal function and survival .
Table 1: Microtubule Stabilization Activity of 2-Methyl Derivatives
| Compound Name | Binding Site Interaction | Effect on Microtubules | Reference |
|---|---|---|---|
| 2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | Vinca site | Stabilization | |
| Other TPD Derivatives | Seventh site | Variable |
Anticancer Activity
Compounds in the triazolo[1,5-a]pyrimidine class exhibit potential anticancer properties due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival. For instance, certain derivatives have shown effectiveness against various cancer cell lines, demonstrating their potential as chemotherapeutic agents .
Coordination Chemistry
The compound has been utilized in the synthesis of metal complexes, particularly with copper(II). These complexes have shown unique properties such as enhanced thermal stability and photoluminescence, making them suitable for applications in catalysis and materials science . The interaction between the triazolo[1,5-a]pyrimidine moiety and metal ions can lead to novel materials with desirable electronic properties.
Table 2: Properties of Copper(II) Complexes with Triazolo Derivatives
| Complex Type | Thermal Stability (°C) | Photoluminescence | Reference |
|---|---|---|---|
| Copper(II) Complex with 2-Methyl Derivative | 454-476 | High |
Organic Electronics
The structural characteristics of 2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine also lend themselves to applications in organic electronics. Research into donor-acceptor systems has indicated that derivatives can be effectively used as electron transport materials in organic light-emitting diodes (OLEDs) and photovoltaic devices .
Mechanism of Action
The mechanism of action of 2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the ERK signaling pathway, resulting in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition leads to cell apoptosis and G2/M phase arrest, making it a potential anticancer agent.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Position 2 Modifications: The methyl group in the parent compound is often replaced with bulkier substituents (e.g., fluorophenyl in 7a or difluoroethyl in DSM265 ) to enhance target binding or metabolic stability.
Position 5 Modifications :
- While the parent compound lacks a substituent at position 5, derivatives like DSM265 (methyl) and anti-tubercular compounds (pyridinyl) demonstrate that hydrophobic groups here improve target affinity .
Position 7 Modifications :
- The primary amine in the parent compound is frequently substituted with aromatic or alkylamines. For example:
- DSM265’s pentafluorosulfanylphenyl group enhances selectivity for Plasmodium DHODH .
- Trimethoxyphenyl in 7a improves microtubule polymerization activity .
Pharmacokinetic and Physicochemical Properties
Table 2: Comparative Physicochemical Data
*Calculated using ChemAxon software.
Key Insights:
- Lipophilicity : Bulkier substituents (e.g., DSM265’s difluoroethyl and pentafluorosulfanyl groups) increase LogP, improving blood-brain barrier penetration but reducing aqueous solubility .
- Metabolic Stability : The parent compound’s simple structure renders it susceptible to hepatic metabolism, whereas halogenated derivatives (e.g., DSM265) resist oxidative degradation .
Structure-Activity Relationship (SAR) Trends
Microtubule Stabilization :
- Optimal activity requires:
- A trifluoroethylamino or branched alkyl group at position 5 .
- Halogenated aryl groups at position 7 (e.g., 2,4,6-trifluorophenyl in compound 61) .
- The parent compound’s methyl and amine groups lack the steric bulk needed for potent tubulin interaction.
Antimicrobial Activity :
- Anti-tubercular derivatives (e.g., compound 20) feature methoxyphenethylamines at position 7, which enhance mycobacterial membrane disruption .
Antimalarial Activity :
- DSM265’s pentafluorosulfanylphenyl group creates a steric and electronic profile ideal for Plasmodium falciparum DHODH inhibition, a property absent in the parent compound .
Biological Activity
2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (CAS No. 1435464-72-4) is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and a synthesis of research findings.
- Molecular Formula : C₆H₇N₅
- Molecular Weight : 149.15 g/mol
- CAS Number : 1435464-72-4
Research indicates that compounds in the triazolo[1,5-a]pyrimidine class exhibit various biological activities, primarily through their interactions with specific biological targets. The following mechanisms have been highlighted in studies:
-
Antiviral Activity :
- 2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has shown potential in inhibiting viral replication. For instance, a study demonstrated that derivatives of this compound could disrupt the interaction between PA-PB1 proteins in the influenza A virus polymerase complex, leading to reduced viral activity (IC₅₀ = 12 μM) .
- Anticancer Properties :
- Enzyme Inhibition :
Case Studies
Several studies have explored the biological activity of 2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine and its derivatives:
-
Study on Influenza Virus :
In a study assessing antiviral properties against influenza A virus, compounds similar to 2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine demonstrated significant efficacy with EC₅₀ values ranging from 5 to 14 μM without cytotoxicity at concentrations up to 250 μM . -
Cytotoxicity Assessment :
Cytotoxicity assays conducted on various cell lines indicated that while some derivatives showed promising anticancer effects (IC₅₀ values lower than standard drugs), they maintained a safety profile with higher thresholds for toxicity compared to commercial drugs .
Research Findings Summary Table
Q & A
What are the common synthetic routes for 2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine?
Basic Research Question
The synthesis typically involves cyclization reactions or substitutions on pre-formed triazolo-pyrimidine scaffolds. Key methods include:
- Michael Addition : Reacting 1,2,4-triazol-5-amine with α,β-unsaturated ketones (e.g., chalcones) under basic conditions to form the fused triazolo-pyrimidine core .
- Chloride Displacement : Substituting chlorine atoms at the 5- or 7-positions with amines or other nucleophiles. For example, 5-chloro derivatives react with alkylamines or fluorinated amines under reflux in polar aprotic solvents (e.g., DMF) .
- Optimization : Temperature (80–120°C), solvent polarity (DMF, THF), and catalysts (e.g., K₂CO₃) are critical for yield and purity .
What structural characterization techniques validate the purity and identity of this compound?
Basic Research Question
Methodological approaches include:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl at position 2, amine at position 7) and assess aromaticity .
- Mass Spectrometry (HRMS) : Validates molecular weight (C₆H₇N₅, MW 149.15) and isotopic patterns .
- HPLC/Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures ≥95% purity, critical for biological assays .
What biological activities are associated with this compound, and how do structural features influence them?
Basic Research Question
Reported activities include:
- Anticancer : Inhibition of tubulin polymerization via non-competitive binding with vinca alkaloids, disrupting microtubule dynamics in cancer cells .
- Antimicrobial : Interaction with bacterial DNA gyrase or viral proteases, attributed to the triazole ring’s electron-deficient nature .
- SAR Insights : The methyl group at position 2 enhances metabolic stability, while the 7-amine group facilitates hydrogen bonding with biological targets (e.g., ATP-binding pockets) .
How does substitution at the 5- and 7-positions affect potency in anticancer applications?
Advanced Research Question
Structure-Activity Relationship (SAR) studies reveal:
- 5-Position : A trifluoroethylamino or (1S)-2,2,2-trifluoro-1-methylethylamino group maximizes tubulin-binding affinity. Electron-withdrawing groups (e.g., CF₃) increase metabolic resistance .
- 7-Position : Aromatic amines (e.g., 4-fluorophenyl) improve cellular permeability and target selectivity. Bulky substituents reduce off-target effects .
- Ortho-Fluorine on Phenyl Rings : Dual fluorine atoms at ortho positions enhance hydrophobic interactions with tubulin’s β-subunit, increasing IC₅₀ values by ~10-fold .
How can researchers resolve contradictions in reported biological activity data?
Advanced Research Question
Discrepancies (e.g., varying IC₅₀ values across studies) require:
- Assay Standardization : Compare cell lines (e.g., HeLa vs. MCF-7), incubation times (24–72 hrs), and solvent controls (DMSO ≤0.1%) .
- Structural Verification : Confirm batch purity via HPLC and LC-MS to rule out degradation products .
- Model Systems : Validate in vivo efficacy using xenograft models (e.g., nude mice) alongside in vitro data to account for pharmacokinetic variability .
What experimental design considerations are critical for in vivo studies of this compound?
Advanced Research Question
Key parameters include:
- Dose Optimization : Start with 10–50 mg/kg (oral or IV) based on murine pharmacokinetic profiles. Monitor plasma half-life (t₁/₂) and bioavailability .
- Control Groups : Use vehicle controls and reference drugs (e.g., paclitaxel for microtubule inhibition) to contextualize efficacy .
- Toxicity Screening : Assess liver enzymes (ALT/AST) and renal function (creatinine) to differentiate therapeutic vs. adverse effects .
How do structural analogs of this compound compare in terms of enzymatic inhibition?
Advanced Research Question
Analog comparisons highlight:
- Pyrazolo-Pyrimidines : Broader kinase inhibition (e.g., CDKs) but lower tubulin affinity due to reduced planarity .
- Hydrazinyl Derivatives : 7-Hydrazinyl analogs (e.g., CAS 37140-08-2) show enhanced chelation potential for metalloenzyme inhibition but lower stability .
- Fluorinated Analogs : 4-Trifluoromethylphenyl substitutions improve blood-brain barrier penetration, relevant for neurotargeted therapies .
What computational methods predict binding modes of this compound with biological targets?
Advanced Research Question
Methodologies include:
- Molecular Docking : Use AutoDock Vina to model interactions with tubulin (PDB: 1SA0). Focus on the colchicine-binding site’s hydrophobic cleft .
- MD Simulations : GROMACS-based simulations (100 ns) assess stability of ligand-target complexes. Analyze RMSD and hydrogen bond occupancy .
- QSAR Models : Train models on IC₅₀ datasets to predict activity of novel derivatives. Prioritize descriptors like logP, polar surface area, and H-bond donors .
Table 1: Key SAR Findings for Anticancer Activity
| Position | Optimal Substituent | Biological Impact | Reference |
|---|---|---|---|
| 5 | CF₃CH₂NH⁻ | ↑ Tubulin binding affinity (IC₅₀ = 12 nM) | |
| 7 | 4-Fluorophenyl | ↑ Selectivity for cancer cells | |
| Phenyl | 2,6-Difluoro | ↑ Hydrophobic interactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
